[1-Oxo-2-({[3-(trifluoromethyl)benzoyl]oxy}methyl)-1,2,3,4-tetrahydro-2-naphthalenyl]methyl 3-(trifluoromethyl)benzenecarboxylate
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Overview
Description
“[1-Oxo-2-({[3-(trifluoromethyl)benzoyl]oxy}methyl)-1,2,3,4-tetrahydro-2-naphthalenyl]methyl 3-(trifluoromethyl)benzenecarboxylate” is a complex organic compound. It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . The trifluoromethyl group is often used in pharmaceuticals and drugs .
Synthesis Analysis
The synthesis of this compound could involve various methods to introduce the trifluoromethyl functionality. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The trifluoromethyl group (-CF3) is a key component, derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the trifluoromethyl group. This group has significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This can affect the reactivity of the compound in chemical reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the trifluoromethyl group can affect the compound’s acidity, basicity, and solubility .Scientific Research Applications
Friedel-Crafts Acylation
- The Friedel-Crafts acylation process, a fundamental reaction in organic chemistry, can be linked to compounds structurally similar to the one . For example, the acylation of benzene with 2-methylbutanedioic anhydride produced 3-benzoyl-2-methylpropanoic acid and 3-benzoylbutanoic acid, showcasing the acylation potential in related structures (Hashimoto, 1981).
Electron-Transfer Chain Reactions
- One-electron-transfer processes, exemplified by the conversion of methyl(trifluoromethyl)dioxirane into trifluoroacetone, indicate the potential of similar compounds in electron-transfer chain reactions. This could be pertinent for the compound (Adam et al., 1992).
Synthesis of Polycyclic Compounds
- The synthesis of novel polycyclic compounds, like substituted 2,7-naphthalene dicarboxylates, indicates the utility of related compounds in creating materials with heat-resistant properties and applications in the polymer industry (Zhi, 2002).
Heterocyclic Chemistry
- In heterocyclic chemistry, the compound's analogs are used to create various heterocyclic structures. For instance, methyl 3-benzoyl-1-(4-methylphenyl)-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylate reacted with carbocyclic enol to form complex heterocyclic compounds (Dubovtsev et al., 2019).
Functionalization and Catalysis
- The structure's similarity to compounds used in Lewis acid-catalyzed benzannulation reactions, producing naphthyl ketone derivatives, suggests potential applications in catalysis and organic synthesis (Yasukawa et al., 2002).
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound’s structure suggests that it may interact with a variety of biological targets due to the presence of the trifluoromethyl group , which is known to play an important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The trifluoromethyl group in the compound may undergo trifluoromethylation of carbon-centered radical intermediates . This process could potentially alter the function of the target molecule, leading to changes in cellular processes.
Biochemical Pathways
The trifluoromethylation process can potentially affect various biochemical pathways, particularly those involving carbon-centered radical intermediates .
Pharmacokinetics
The presence of the trifluoromethyl group may influence its pharmacokinetic properties, as trifluoromethyl groups are known to enhance the metabolic stability and lipophilicity of pharmaceutical compounds .
Result of Action
The trifluoromethylation process can potentially lead to changes in the function of the target molecule, which could in turn affect various cellular processes .
Properties
IUPAC Name |
[1-oxo-2-[[3-(trifluoromethyl)benzoyl]oxymethyl]-3,4-dihydronaphthalen-2-yl]methyl 3-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20F6O5/c29-27(30,31)20-8-3-6-18(13-20)24(36)38-15-26(12-11-17-5-1-2-10-22(17)23(26)35)16-39-25(37)19-7-4-9-21(14-19)28(32,33)34/h1-10,13-14H,11-12,15-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQKHEBLLWZULR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C2=CC=CC=C21)(COC(=O)C3=CC(=CC=C3)C(F)(F)F)COC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20F6O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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